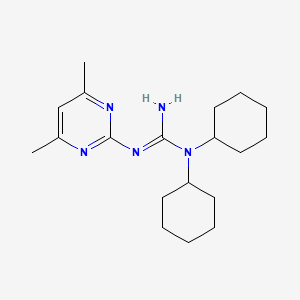
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DCDPH-G, is a compound that has been widely studied for its potential use in scientific research. This compound is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The mechanism of action of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter release. This compound has been shown to be a potent inhibitor of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine.
Biochemical and Physiological Effects:
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has a variety of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and immune cell function. This compound has been shown to inhibit voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine. In addition, this compound has been shown to modulate the function of immune cells, including T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is that it is a potent inhibitor of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. This makes it a valuable tool for researchers studying the nervous system. However, one limitation of using N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One potential area of research is the development of more potent and selective inhibitors of voltage-gated sodium channels. Another area of research is the investigation of the effects of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine on other ion channels and neurotransmitter systems. Finally, there is potential for the use of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in the development of new therapies for a variety of neurological and immune-related disorders.
Méthodes De Synthèse
The synthesis of N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a complex process that involves several steps. The first step is the synthesis of 4,6-dimethyl-2-pyrimidinylamine, which is then reacted with dicyclohexylcarbodiimide to form the corresponding N,N'-dicyclohexylurea. This intermediate is then reacted with guanidine to form the final product, N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine.
Applications De Recherche Scientifique
N,N-dicyclohexyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been used in a variety of scientific research applications, including studies on the nervous system, cardiovascular system, and immune system. This compound has been shown to have a variety of effects on these systems, including modulating ion channels, inhibiting neurotransmitter release, and altering immune cell function.
Propriétés
IUPAC Name |
1,1-dicyclohexyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5/c1-14-13-15(2)22-19(21-14)23-18(20)24(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h13,16-17H,3-12H2,1-2H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQOPICDAQLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N(C2CCCCC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N(C2CCCCC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dicyclohexyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

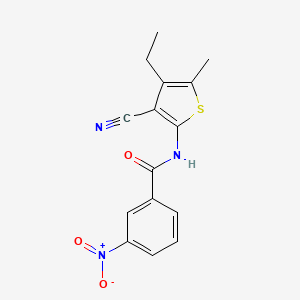
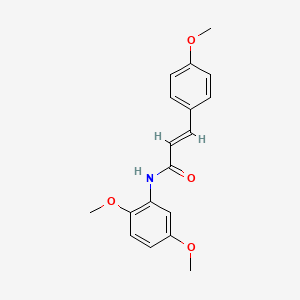
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
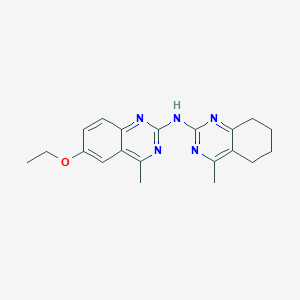
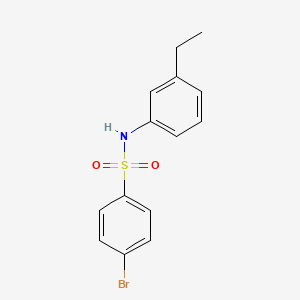
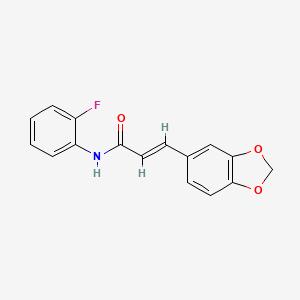
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5721435.png)
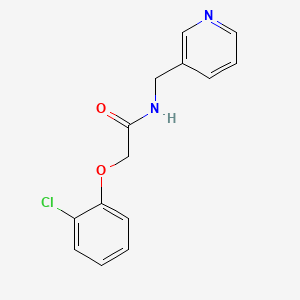
![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5721459.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5721508.png)